N-Acetyloxytocin
CAS No.: 10551-48-1
Cat. No.: VC0228512
Molecular Formula: C45H68N12O13S2
Molecular Weight: 1049.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10551-48-1 |
---|---|
Molecular Formula | C45H68N12O13S2 |
Molecular Weight | 1049.2 g/mol |
IUPAC Name | (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |
Standard InChI Key | RROMYFJBCBPTNU-RANNHORISA-N |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Introduction
Chemical Structure and Properties
N-Acetyloxytocin (CAS: 10551-48-1) is a modified form of the neuropeptide oxytocin with an acetyl group attached to the N-terminal amine . It has a molecular formula of C45H68N12O13S2 and a molecular weight of 1049.2 g/mol . The structure features a disulfide bond between two cysteine residues, creating a cyclic portion within the molecule .
Molecular Structure
The peptide sequence of N-Acetyloxytocin is Ac-CYIQNCPLG-NH2, with a disulfide bridge between Cys1 and Cys6 . This cyclic structure is critical to its stability and biological function. The systematic IUPAC name is N-acetyl-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide (1->6)-disulfide, which describes its complete amino acid composition and arrangement .
Physical and Chemical Properties
N-Acetyloxytocin demonstrates distinct physical and chemical properties compared to native oxytocin. The addition of the acetyl group increases the molecular mass by 42 Da relative to oxytocin . This modification affects the compound's polarity, solubility characteristics, and potentially its half-life in biological systems. The acetylation may have occurred during synthesis processes since oxytocin is often supplied as the monoacetate salt .
Structural Comparison with Related Compounds
The following table compares key structural features of N-Acetyloxytocin with related compounds:
Compound | Molecular Weight (g/mol) | Modification | Cyclic Structure | Amino Acid Sequence |
---|---|---|---|---|
N-Acetyloxytocin | 1049.2 | N-terminal acetylation | Disulfide bridge (Cys1-Cys6) | Ac-CYIQNCPLG-NH2 |
Oxytocin | 1007.2 | None | Disulfide bridge (Cys1-Cys6) | CYIQNCPLG-NH2 |
N-Citryl Oxytocin | 1163.6 | N-terminal citryl group | Disulfide bridge (Cys1-Cys6) | Citryl-CYIQNCPLG-NH2 |
Discovery and Biological Distribution
N-Acetyloxytocin was isolated and characterized from the neurointermediate lobe of the rat pituitary gland . This discovery expanded our understanding of post-translational modifications of neuropeptides in mammalian systems.
Species Distribution
Biological Activity and Function
N-Acetyloxytocin represents a post-translational modification of both vasopressin and oxytocin . These modifications may play crucial roles in regulating the activity, stability, and receptor interactions of these important neuropeptides.
Relationship to Oxytocin and Vasopressin
Stability and Modifications
The stability of N-Acetyloxytocin is influenced by its structural features, particularly the disulfide bond and N-terminal acetylation.
Comparison with Other Cyclisation Methods
Various cyclisation methods have been studied to improve peptide stability, including disulfide bonds (as in N-Acetyloxytocin), thioether cyclisation, and chloroacetyl cyclisation . Research suggests that chloroacetyl cyclisation increased native oxytocin stability in a colonic model by 30.0%, whereas thioether and N-terminal acetylated cyclisations offered no additional protection at the 1.5-hour mark . These findings suggest that different cyclisation strategies may have varying effects on peptide stability depending on the specific biological environment.
Degradation Pathways
Understanding the degradation pathways of N-Acetyloxytocin is important for research applications. Like oxytocin, N-Acetyloxytocin may undergo various degradation pathways including disulfide exchange reactions, deamidation, and formation of tri/tetrasulfides . These degradation products could have altered biological activities and stability profiles compared to the parent compound.
Research Applications
N-Acetyloxytocin serves as an important research tool in various scientific disciplines, particularly in studies focusing on neuropeptide modifications and stability.
Studies on Peptide Stability
N-Acetyloxytocin has been used in comparative studies evaluating how different modifications affect peptide stability . These studies provide valuable insights into the impact of structural modifications on pharmacokinetic properties, which can guide the development of more stable peptide therapeutics.
Neurohormonal Research
As a naturally occurring modification of oxytocin found in rat brain tissue, N-Acetyloxytocin offers researchers a tool to study post-translational processing of neuropeptides . This research contributes to our understanding of how structural modifications can regulate neuropeptide function in different brain regions.
Analytical Methods
Various analytical techniques have been employed to characterize N-Acetyloxytocin and distinguish it from related compounds.
Mass Spectrometry
Mass spectrometry has been utilized to identify N-Acetyloxytocin based on its characteristic mass shift of +42 Da compared to native oxytocin . This technique allows for the precise determination of molecular weight and can help identify the location of the acetyl modification. MS/MS fragmentation patterns can further confirm the structure and site of modification.
Chromatographic Methods
High-performance liquid chromatography (HPLC) has been used to separate N-Acetyloxytocin from other oxytocin-related compounds . In one study, N-Acetyloxytocin was detected at a retention time of 14.4 minutes using an appropriate HPLC method . These chromatographic techniques are essential for both analytical characterization and purification of the compound.
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